molecular formula C8H6BrNO2S B599277 4-Bromo-2-(methylsulfonyl)benzonitrile CAS No. 1208402-11-2

4-Bromo-2-(methylsulfonyl)benzonitrile

Cat. No.: B599277
CAS No.: 1208402-11-2
M. Wt: 260.105
InChI Key: PUMSPSJVENMDOP-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H6BrNO2S. It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and a methylsulfonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylsulfonyl)benzonitrile typically involves the bromination of 2-(methylsulfonyl)benzonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds as follows:

  • Dissolve 2-(methylsulfonyl)benzonitrile in dichloromethane.
  • Add N-bromosuccinimide to the solution.
  • Stir the reaction mixture at 0°C to room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products Formed

Scientific Research Applications

4-Bromo-2-(methylsulfonyl)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylsulfonyl)benzonitrile depends on its application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. The methylsulfonyl group can also participate in various chemical transformations, providing versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzonitrile
  • 4-Bromo-2-chlorobenzonitrile
  • 4-Bromo-2-methylbenzonitrile

Uniqueness

4-Bromo-2-(methylsulfonyl)benzonitrile is unique due to the presence of both a bromine atom and a methylsulfonyl group. This combination provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The methylsulfonyl group enhances the compound’s solubility and stability, which can be advantageous in various chemical reactions .

Properties

IUPAC Name

4-bromo-2-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMSPSJVENMDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672924
Record name 4-Bromo-2-(methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208402-11-2
Record name 4-Bromo-2-(methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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